5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole

Descripción general

Descripción

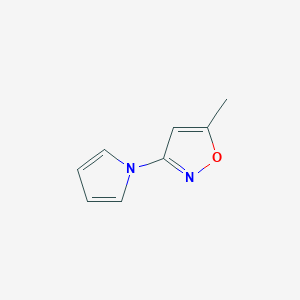

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is a heterocyclic compound that features both pyrrole and oxazole rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-pyrrole-2-carboxylic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 2-position.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with a palladium catalyst.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole has been investigated for its antimicrobial properties. Studies indicate that derivatives of isoxazole compounds exhibit significant antibacterial and antifungal activities. For instance, a study demonstrated that certain isoxazole derivatives showed promising activity against resistant strains of bacteria, suggesting potential as new antimicrobial agents .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of isoxazole compounds. In particular, compounds similar to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. For example, a derivative exhibited significant inhibition of TNF-alpha and IL-6 production in vitro, indicating its potential as an anti-inflammatory agent .

Materials Science

Synthesis of Functional Materials

This compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows for the development of polymers and composites with enhanced thermal stability and mechanical properties. Research indicates that incorporating isoxazole units into polymer matrices can significantly improve their performance characteristics .

Optoelectronic Applications

The compound has also been explored for use in optoelectronic devices due to its electronic properties. Studies have shown that isoxazole derivatives can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved charge transport and light emission efficiency .

Agricultural Chemistry

Pesticide Development

In agricultural applications, this compound derivatives have been investigated as potential pesticide candidates. Their ability to disrupt metabolic pathways in pests makes them suitable for developing new agrochemicals aimed at pest control while minimizing environmental impact. Research findings suggest that these compounds can effectively target specific pests with reduced toxicity to non-target organisms .

Table 1: Summary of Biological Activities of this compound Derivatives

Table 2: Synthesis Approaches for Functional Materials Using this compound

Mecanismo De Acción

The exact mechanism of action of 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 5-methyl-1H-pyrrole-2-carboxylic acid

- 3-(1H-pyrrol-1-yl)-1,2-oxazole

- 5-methyl-1,2-oxazole

Comparison

Compared to its analogs, 5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is unique due to the presence of both pyrrole and oxazole rings, which may confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Actividad Biológica

5-Methyl-3-(1H-pyrrol-1-YL)-isoxazole is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of isoxazole derivatives with pyrrole, leading to a compound characterized by its unique isoxazole and pyrrole moieties. The structural formula can be represented as follows:

This compound exhibits a distinctive arrangement that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, compounds containing isoxazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, derivatives have shown IC50 values in the low micromolar range, indicating potent activity against specific cancer types.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.02 |

| This compound | A549 | 0.2 |

These findings suggest that this compound could serve as a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or apoptotic pathways. For example, studies have indicated that isoxazole derivatives can inhibit CK1δ and CK1ε kinases, which are implicated in cell cycle regulation and apoptosis . The ability to induce apoptosis has been confirmed through assays measuring cleavage of PARP and caspase-3 in tumor models .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- In Vitro Studies : In a controlled environment, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed significant growth inhibition with IC50 values as low as 0.02 µM for MCF-7 cells.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating potential effectiveness in clinical settings.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results indicate that at therapeutic doses, the compound exhibits low toxicity towards normal cells while maintaining efficacy against cancer cells. Further studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-3-(1H-pyrrol-1-yl)-isoxazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via cycloaddition or condensation reactions. For example, substituted isoxazoles can be prepared by reacting hydroxylamine derivatives with α,β-unsaturated carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves controlling temperature (room temperature to 80°C), stoichiometry of reagents (e.g., 1:1 molar ratio of precursors), and solvent polarity to improve yields (65–93%) . Chromatographic purification (silica gel, hexane/ethyl acetate) is often required to isolate the product .

Q. How are common biological activities of this compound derivatives evaluated in vitro?

- Methodological Answer : Biological screening typically involves:

- Enzyme inhibition assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods for targets like kinases or proteases .

- Antimicrobial testing : Disk diffusion or microdilution assays against bacterial/fungal strains .

- Cytotoxicity studies : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Structural modifications (e.g., introducing pyridine or benzimidazole moieties) enhance activity by improving target binding .

Advanced Research Questions

Q. What advanced techniques are used to resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., C–H⋯N hydrogen bonds). Monoclinic crystal systems (space group P2₁/n) with unit cell parameters (a = 11.076 Å, b = 8.653 Å) are common .

- DFT calculations : Validate experimental geometries and electronic properties (e.g., HOMO-LUMO gaps) .

- SCXRD (Single-Crystal X-Ray Diffraction) : Resolves dihedral angles between fused rings (e.g., 70.03° for isoxazole-benzimidazole systems) .

Q. How can researchers address contradictions in reported synthetic yields or analytical data for this compound?

- Methodological Answer :

- Reproducibility checks : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference .

- HPLC purity analysis : Use chiral columns (e.g., (R,R) WHELK-01) to separate enantiomers and quantify stereochemical impurities .

- Data triangulation : Cross-validate NMR (¹H/¹³C), HRMS, and elemental analysis to confirm molecular formulas .

Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- SAR studies : Modify the pyrrole or isoxazole ring with electron-withdrawing groups (e.g., -NO₂) to increase metabolic stability .

- Molecular docking : Identify binding poses with targets (e.g., HER2 or HDAC) using AutoDock Vina or Schrödinger Suite .

Q. How can metal-free synthesis routes be applied to generate novel isoxazole analogs with reduced environmental impact?

- Methodological Answer :

Propiedades

IUPAC Name |

5-methyl-3-pyrrol-1-yl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-7-6-8(9-11-7)10-4-2-3-5-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOQRAJWZDIOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.